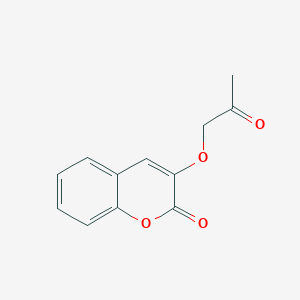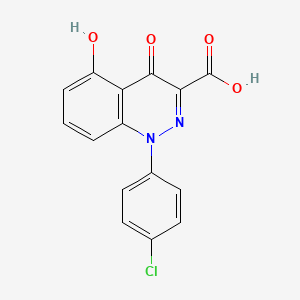
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent, with the addition of catalysts such as piperidine or ammonium acetate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include substituted cinnoline derivatives, alcohols, and esters .
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and transcription processes. These actions contribute to its antimicrobial, antiviral, and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Similar structure but with a different position of the hydroxy group.
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring instead of a cinnoline ring.
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid: Contains a pyridine ring instead of a cinnoline ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
160161-66-0 |
|---|---|
Molekularformel |
C15H9ClN2O4 |
Molekulargewicht |
316.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-hydroxy-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O4/c16-8-4-6-9(7-5-8)18-10-2-1-3-11(19)12(10)14(20)13(17-18)15(21)22/h1-7,19H,(H,21,22) |
InChI-Schlüssel |
YHEMLIOLXQLDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
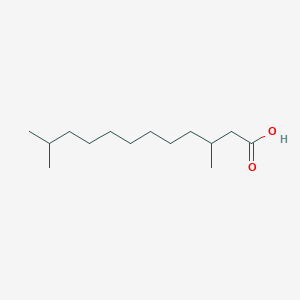
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
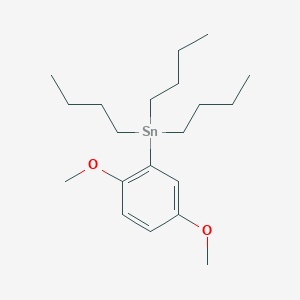
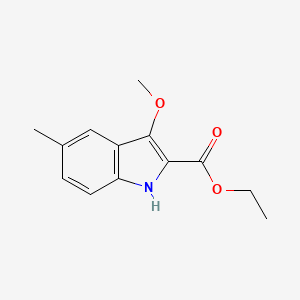

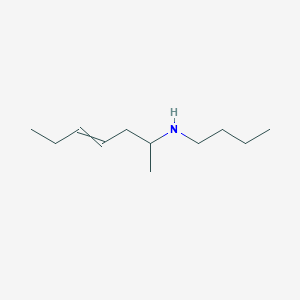
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)

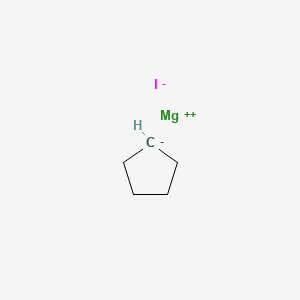
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
